Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate
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Overview
Description
Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate is a synthetic organic compound with the molecular formula C14H26N2O5 It is known for its unique structure, which includes an ethyl ester group and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate typically involves the condensation of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[2-[(4-methoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate
- Ethyl 3-[2-[(4-propoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate
- Ethyl 3-[2-[(4-butoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate
Uniqueness
Ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate is unique due to its specific ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
10054-25-8 |
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Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2/h5-10H2,1-4H3 |
InChI Key |
VLRJVPYRATZLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=NCCN=C(C)CC(=O)OCC)C |
Origin of Product |
United States |
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